N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-phenoxyacetamide
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Overview
Description
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-phenoxyacetamide is an organic compound that belongs to the class of phenyl-1,2,4-oxadiazoles This compound is characterized by the presence of a phenyl group substituted with a 1,2,4-oxadiazole ring, which is further substituted with a phenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-phenoxyacetamide typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180°C . The reaction conditions are crucial to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the 1,2,4-oxadiazole ring but differs in its substitution pattern.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine: Another compound with a similar phenyl-1,2,4-oxadiazole structure.
Uniqueness
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-phenoxyacetamide is unique due to its specific substitution pattern and the presence of the phenoxyacetamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17N3O3 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H17N3O3/c1-12-10-14(18-19-13(2)24-21-18)8-9-16(12)20-17(22)11-23-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
FKGCFWIZZHRCPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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